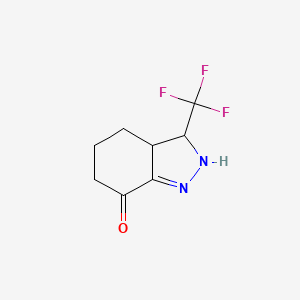
3-(Trifluoromethyl)-2,3,3a,4,5,6-hexahydroindazol-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethylated compounds are known for their abundance in pharmaceutical and agrochemical products due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . The trifluoromethyl group plays an increasingly important role in these fields .
Synthesis Analysis
The synthesis of trifluoromethylated compounds has seen enormous growth in recent years. The incorporation of a trifluoromethyl group into organic motifs is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Chemical Reactions Analysis
Trifluoromethylated compounds are known for their unique reactivity. For instance, trifluoromethylpyridine (TFMP) derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis
Trifluoromethylated compounds are known for their unique physical and chemical properties. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Aplicaciones Científicas De Investigación
- Results : In EL devices doped with N,N-diphenylamino phenyl vinyl biphenyl (DPAVBi), EN300-6494041-based OLEDs exhibited an emission maximum at 488 nm, outperforming other derivatives .
- Results : Incorporating trifluoromethyl groups into RNA molecules allows precise labeling and tracking in biological studies .
- Results : Researchers have successfully utilized these compounds in C–F bond activation reactions, expanding their synthetic utility .
Organic Light-Emitting Diodes (OLEDs)
Fungicidal Activity
RNA Labeling
Fluorinated Compound Synthesis
Drug Development
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(trifluoromethyl)-2,3,3a,4,5,6-hexahydroindazol-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)7-4-2-1-3-5(14)6(4)12-13-7/h4,7,13H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTCZUVWEJGVME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(NN=C2C(=O)C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Ethoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2736860.png)
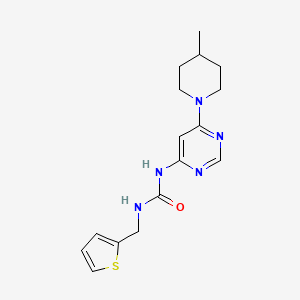
![N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2736862.png)
![N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide](/img/structure/B2736863.png)

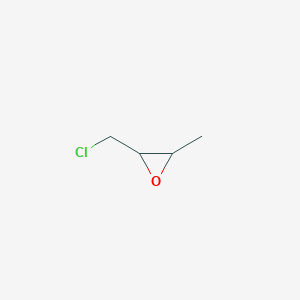
![methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2736870.png)
![5-[(2-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2736871.png)
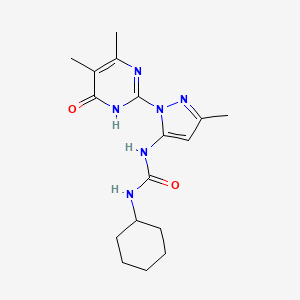
![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2736873.png)
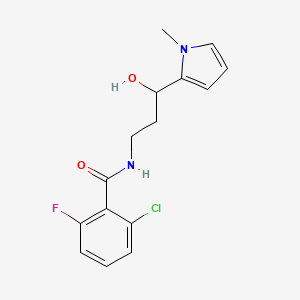
![N-[2-(Diethylamino)-2-oxoethyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]-N-methylacetamide](/img/structure/B2736878.png)
![N-(2,5-difluorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2736879.png)
